1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one
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Overview
Description
1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one is a fluorinated organic compound known for its unique chemical properties and applications in various fields. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with trifluoroacetone in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often employs advanced catalytic processes to enhance efficiency and reduce costs. The use of whole-cell biocatalysts in deep-eutectic solvent-containing systems has shown promising results in achieving high yields under microaerobic conditions .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding alcohols using biocatalysts or chemical reducing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents and organolithium compounds are often used under controlled conditions.
Major Products
Scientific Research Applications
1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one involves its interaction with specific molecular targets. For instance, its derivatives, such as aprepitant, act as neurokinin-1 receptor antagonists by blocking the binding of substance P, thereby preventing nausea and vomiting . The trifluoromethyl groups enhance the compound’s binding affinity and stability, contributing to its effectiveness.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis and promoting organic transformations.
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine: Utilized as a ligand in catalytic reactions.
Uniqueness
1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one stands out due to its unique combination of trifluoromethyl groups and a ketone functional group, which imparts distinct reactivity and stability. This makes it a versatile compound in various chemical and industrial applications.
Properties
Molecular Formula |
C11H5F9O |
---|---|
Molecular Weight |
324.14 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trifluoropropan-1-one |
InChI |
InChI=1S/C11H5F9O/c12-9(13,14)4-8(21)5-1-6(10(15,16)17)3-7(2-5)11(18,19)20/h1-3H,4H2 |
InChI Key |
INLIOPAGRIHIAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CC(F)(F)F |
Origin of Product |
United States |
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